molecular formula C14H11BrN2O2 B10850921 N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine

N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine

Cat. No.: B10850921
M. Wt: 319.15 g/mol
InChI Key: ACSVVIUPZPFHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromophenyl group and a methoxy group attached to the benzoxazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine typically involves the condensation of 3-bromoaniline with 5-methoxy-2-aminobenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy group and the benzoxazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in the presence of a suitable solvent like dimethylformamide can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction reactions can yield alcohols or amines, depending on the specific reaction conditions.

Scientific Research Applications

N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases or interfere with the function of specific proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromophenyl)-5-methoxybenzo[d]oxazol-2-amine: This compound is unique due to the presence of both a bromophenyl group and a methoxy group, which can influence its chemical and biological properties.

    N-(3-Chlorophenyl)-5-methoxybenzo[d]oxazol-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-(3-Fluorophenyl)-5-methoxybenzo[d]oxazol-2-amine: Contains a fluorine atom, which can also impact its properties and applications.

Uniqueness

The presence of the bromophenyl group in This compound makes it particularly interesting for substitution reactions, as bromine is a good leaving group. Additionally, the methoxy group can participate in various chemical reactions, further enhancing the compound’s versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

N-(3-bromophenyl)-5-methoxy-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H11BrN2O2/c1-18-11-5-6-13-12(8-11)17-14(19-13)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17)

InChI Key

ACSVVIUPZPFHSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)NC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.